N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide
Description
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide is a synthetic organic compound featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl linker terminating in an ethanediamide bridge. The ethanediamide moiety is further substituted with a 4-methylphenyl group.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-2-8-16(9-3-13)23-19(26)18(25)22-11-10-17-12-27-20(24-17)14-4-6-15(21)7-5-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGTZSDCDWLDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide, a thiazole derivative, has garnered attention due to its potential biological activities, particularly as a selective ligand for dopamine receptors. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of a thiazole ring and various aromatic groups that contribute to its biological properties. The compound is soluble in DMSO but insoluble in water, which influences its bioavailability and pharmacokinetic profile.
Target Receptors
The primary target for this compound is the D4 dopamine receptor . As a selective ligand, it modulates dopaminergic signaling pathways that are crucial for various physiological processes including mood regulation, motor control, and reward mechanisms.
Mode of Action
The compound acts as a potent and selective ligand for the D4 dopamine receptor. This interaction can lead to alterations in neurotransmitter release and neuronal excitability, which may have implications for treating disorders linked to dopaminergic dysfunction such as schizophrenia or Parkinson's disease.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics when administered in appropriate solvents. Its solubility in DMSO facilitates its use in laboratory settings, although its insolubility in water poses challenges for systemic administration in vivo.
In Vitro Studies
Research has demonstrated that this compound influences dopaminergic signaling pathways. In vitro assays have shown significant modulation of D4 receptor activity, which is associated with changes in intracellular calcium levels and cyclic AMP production .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. Studies indicate that administration can lead to improvements in cognitive functions and motor control, suggesting its potential application in treating neurodegenerative diseases .
Case Studies
- Schizophrenia Treatment : A study involving rodent models demonstrated that the compound could ameliorate symptoms related to dopaminergic dysregulation, indicating its potential as an adjunct therapy for schizophrenia.
- Cognitive Enhancement : In another study focused on cognitive enhancement, the compound was shown to improve working memory tasks in mice, supporting its role as a cognitive enhancer through dopaminergic modulation .
Comparative Analysis with Similar Compounds
A comparative analysis with other thiazole derivatives reveals that this compound exhibits unique structural features that enhance its biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Thiazole Derivative A | Contains chlorophenyl group | Different functional group |
| Thiazole Derivative B | Shares chlorophenyl and thiazole moieties | Varying substitution patterns |
| This compound | Specific substitution pattern enhancing biological activity | Selective D4 receptor binding |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to structurally related molecules, focusing on heterocyclic cores, substituents, and functional groups:
Table 1: Structural Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
